molecular formula C11H14O2 B1334439 2-Isobutoxybenzaldehyde CAS No. 81995-32-6

2-Isobutoxybenzaldehyde

Cat. No. B1334439
CAS RN: 81995-32-6
M. Wt: 178.23 g/mol
InChI Key: XRBSUVTUCVHXRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2-isobutoxybenzaldehyde is not explicitly described in the papers, similar compounds such as 2,5-dimethoxybenzaldehyde and thiobenzaldehydes have been synthesized and studied. For example, the synthesis of rotational isomers of thiobenzaldehydes was achieved by desulfurization of cyclic polysulfides with phosphine reagents . This suggests that the synthesis of 2-isobutoxybenzaldehyde could potentially be performed through similar methods, involving the introduction of the isobutoxy functional group to the benzaldehyde core.

Molecular Structure Analysis

The molecular structure of benzaldehydes can be analyzed using techniques such as X-ray diffraction (XRD) and nuclear Overhauser effect (NOE) experiments. For instance, the molecular structures of rotational isomers of thiobenzaldehydes were determined by XRD and confirmed by NOE experiments . These methods could be applied to determine the molecular structure of 2-isobutoxybenzaldehyde, providing insights into its conformation and stability.

Chemical Reactions Analysis

Benzaldehydes are known to participate in various chemical reactions. The papers describe the reactivity of thiobenzaldehydes with hydrazine and m-chloroperoxybenzoic acid, showing differences in reactivity among isomers . Similarly, 2-bromobenzaldehydes were used to synthesize 1-aryl-1H-indazoles in the presence of a palladium catalyst . These studies indicate that 2-isobutoxybenzaldehyde could also engage in a range of chemical reactions, potentially leading to the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehydes can be characterized by various spectroscopic and thermal methods. For example, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated using thermogravimetric analysis, indicating stability up to 95 °C . Additionally, the electronic properties such as the molecular electrostatic potential and frontier molecular orbitals were determined using density functional theory (DFT) . These methods could be used to assess the physical and chemical properties of 2-isobutoxybenzaldehyde, including its stability, electronic structure, and reactivity descriptors.

Scientific Research Applications

Electrochemical Applications

2-Isobutoxybenzaldehyde, a derivative of hydroxybenzaldehyde, has been explored in the context of electrochemistry. For instance, dihydroxybenzaldehyde (DHB) isomers, closely related to 2-Isobutoxybenzaldehyde, can be electrodeposited onto electrodes, exhibiting catalytic activity in electrooxidation reactions. This suggests potential applications in the design of biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1996).

Organic Synthesis

2-Hydroxybenzaldehydes, closely related to 2-Isobutoxybenzaldehyde, are utilized in various organic synthesis reactions. For example, they can react with alkynes, alkenes, or allenes, leading to the production of diverse organic compounds (Kokubo et al., 1999). Moreover, salicylaldehydes, another derivative of hydroxybenzaldehyde, are used as key synthons in multicomponent reactions, especially in pharmaceutical production (Heravi et al., 2018).

Photostability and Proton Transfer Studies

In the field of photostability, studies on O-hydroxybenzaldehyde, which shares a structural similarity with 2-Isobutoxybenzaldehyde, reveal insights into excited-state intramolecular proton transfer and photoreactivity. This area of research has implications for understanding the stability and behavior of similar compounds under light exposure (Migani et al., 2008).

Medicinal Chemistry and Drug Synthesis

The synthesis of isovanillin, a derivative of hydroxybenzaldehyde and structurally related to 2-Isobutoxybenzaldehyde, is crucial in the food and pharmaceutical industries. This research highlights the growing interest in using biotechnology and plant cell culture technology for synthesizing such compounds, indicating potential applications in medicinal chemistry (Huang, 2015).

Chemical Analysis

2-Nitrobenzaldehyde, structurally similar to 2-Isobutoxybenzaldehyde, serves as a chemical actinometer for studying photochemical properties in solutions and ice. This application is significant in the field of environmental chemistry and photolytic studies (Galbavy et al., 2010).

Safety And Hazards

2-Isobutoxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid release to the environment and to use protective measures when handling this compound .

Future Directions

While specific future directions for 2-Isobutoxybenzaldehyde are not available, research in the field of benzaldehyde derivatives is ongoing. These compounds are of interest due to their potential applications in various fields, including medicine and materials science .

properties

IUPAC Name

2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBSUVTUCVHXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397428
Record name 2-Isobutoxy-benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxybenzaldehyde

CAS RN

81995-32-6
Record name 2-(2-Methylpropoxy)benzaldehyde
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URL https://commonchemistry.cas.org/detail?cas_rn=81995-32-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutoxy-benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

70.0 g of salicylaldehyde and 158.5 g of potassium carbonate were suspended in 700 mL of N,N-dimethylformamide, to which 68 mL of 3-chloro-2-methyl-1-propene was added dropwise over 30 minutes at 70° C., and this mixture was stirred for 30 minutes at the same temperature. Then, the reaction mixture was added to a mixture of ethyl acetate and water, and adjusted to pH 3 with 6M hydrochloric acid, and then the organic phase was separated therefrom. After the resultant organic phase was washed with water and a saturated sodium chloride solution successively, the washed phase was dried over anhydrous magnesium sulfate, and the solvent was distilled out under reduced pressure. The resultant residue was dissolved in 350 mL of ethanol, to which 7.0 g of 5% palladium-carbon was added, and this mixture was stirred for 4 hours at 35° C. in a stream of hydrogen. After the reaction mixture was filtered through Celite, the solvent was distilled out under reduced pressure. The resultant residue was purified by silica gel column chromatography [eluent; hexane:toluene=2:1] to yield 92.4 g of 2-isobutoxybenzaldehyde as light yellow oil.
Quantity
70 g
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158.5 g
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68 mL
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Synthesis routes and methods II

Procedure details

In 700 ml of N,N-dimethylformamide are dissolved 70.0 g of salicylaldehyde and 158.5 g of potassium carbonate. After dropwise adding 67.9 ml of 3-chloro-2-methyl-1-propene at 70° C. over a period of 30 minutes, the mixture thus obtained is stirred at 70° C. for 30 minutes. The reaction mixture is added to a mixture of ethyl acetate and water, pH is adjusted to 3.0 with 6 mol/L hydrochloric acid, and the organic layer is separated. The organic layer thus obtained is successively washed with water and saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent is distilled off under reduced pressure. The residue thus obtained is dissolved in 350 ml of ethanol, 7.0 g of 5% palladium-carbon is added, and the mixture is stirred at 35° C. for 4 hours in a stream of hydrogen. The reaction mixture is filtered with Celite, the solvent is distilled off from the filtrate under reduced pressure. The residue thus obtained is purified by silica gel column chromatography (eluent; n-hexane:toluene=2:1) to obtain 92.4 g of 2-isobutoxybenzaldehyde as a light yellow oily product.
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67.9 mL
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70 g
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158.5 g
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700 mL
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350 mL
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palladium-carbon
Quantity
7 g
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Horaguchi, C Tsukada, E Hasegawa… - Journal of …, 1991 - Wiley Online Library
Photocyclization reactions were carried out on 2‐alkoxybenzaldehydes 1a‐f, 2′‐alkoxyacetophenones 2a‐h, 2‐formylphenoxyacetic acids 1i‐l and 2‐acetylphenoxyacetic acids 2i‐m. …
Number of citations: 31 onlinelibrary.wiley.com
Y Kobayashi, R Igarashi, Y Ishikawa… - … journal for reviews …, 2018 - scholar.archive.org
… A solution of 3-bromo-2-isobutoxybenzaldehyde 3a (449.4 mg, 2.1 mmol) in dry THF was syringed into the reaction mixture. The resulting mixture was warmed to 0 ºC and stirred for 3 h. …
Number of citations: 1 scholar.archive.org
X Ji, S Xue, Y Zhan, J Shen, L Wu, J Jin… - European Journal of …, 2014 - Elsevier
… 2-Isobutoxybenzaldehyde and methyl 2-azidoacetate was treated with NaOMe in MeOH according to the general procedure D to afford compound 9e as a white solid. Yield, 70%; mp …
Number of citations: 18 www.sciencedirect.com
G Barozzino-Consiglio, M Rouen, H Oulyadi… - Dalton …, 2014 - pubs.rsc.org
… 2-Isobutoxybenzaldehyde 1b. In a three-necked round flask equipped with a bubble condenser, and placed under argon, 2-methylbromopropane (14.0 mL, 128.7 mmol) and K 2 CO 3 (…
Number of citations: 11 pubs.rsc.org

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